molecular formula C15H21BN2O2 B1387138 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester CAS No. 1315335-64-8

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester

Cat. No.: B1387138
CAS No.: 1315335-64-8
M. Wt: 272.15 g/mol
InChI Key: RPTMLKMVLWMTCE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTMLKMVLWMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(N(N=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester typically involves the reaction of 2,3-dimethylindazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).

    Protodeboronation: Reagents such as hydrochloric acid or transition metal catalysts like palladium can be used.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is its role as a reactant in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between boronic acids and organic electrophiles. The compound's pinacol ester moiety enhances its reactivity, making it suitable for generating complex molecular architectures essential in drug development and material science.

Catalytic Applications

Research indicates that boronic esters like this compound can serve as valuable building blocks in various catalytic processes. For instance, they can be utilized in protodeboronation reactions, which allow for the functionalization of alkenes through a radical approach. This versatility makes this compound a candidate for innovative synthetic methodologies .

Pharmaceutical Applications

Potential as Enzyme Inhibitors

The indazole core structure present in this compound is recognized as a pharmacophore, suggesting its potential as an enzyme inhibitor. Studies have shown that boronic acids can form reversible covalent bonds with serine residues in proteasomes, which may lead to applications in cancer therapy and other medical fields. The unique positioning of the methyl groups at the 2 and 3 positions of the indazole ring may enhance its biological activity.

Therapeutic Uses

In addition to cancer therapy, there is ongoing research into the use of boronic acids and their esters for treating metabolic disorders such as diabetes and obesity. These compounds have been shown to modulate lipid metabolism and inhibit lipolytic activity, making them potential candidates for managing conditions related to insulin resistance .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of indazole derivatives, including those related to this compound. Preliminary findings suggest that these compounds might exhibit antibacterial and antifungal properties, warranting further investigation into their mechanisms of action and efficacy against various pathogens .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole-Based Boronic Esters

1,3-Dimethyl-1H-indazole-6-boronic Acid Pinacol Ester
  • Molecular Formula : C₁₅H₂₁BN₂O₂ (same as target compound).
  • CAS Number : 1300582-61-9 .
  • Key Differences : Substituent positions (1,3-dimethyl vs. 2,3-dimethyl) affect steric hindrance and electronic properties. The 6-boronic ester group may alter reactivity in coupling reactions compared to the 7-position isomer.
6-Methyl-1H-indazole-7-boronic Acid Pinacol Ester
  • Price : $662.00 (1g) .
  • Applications: Drug discovery intermediates.
2-Methylindazole-6-boronic Acid
  • Molecular Formula : C₈H₉BN₂O₂.
  • CAS Number : 1001907-57-8 .
  • Comparison : Lacks the pinacol ester group, making it more reactive but less stable under aqueous conditions.

Indole-Based Boronic Esters

Indole-7-boronic Acid Pinacol Ester
  • Molecular Formula: C₁₄H₁₈BNO₂.
  • CAS Number : 642494-37-9 .
  • Key Differences: The indole heterocycle (vs. This impacts binding in medicinal chemistry applications .
7-Fluoro-5-methyl-1H-indole-4-boronic Acid Pinacol Ester
  • CAS Number : 1449581-03-6 .
  • Reactivity : Fluorine substitution increases electron deficiency, enhancing reactivity in Suzuki couplings compared to methyl-substituted analogs.

Other Heterocyclic Boronic Esters

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic Acid Pinacol Ester
  • Molecular Formula : C₁₂H₁₅BClN₃O₂.
  • Applications : Used in kinase inhibitor synthesis. The chloro and pyrrolopyrimidine groups confer distinct pharmacophoric properties .
2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester
  • CAS Number : 870717-92-3.
  • Reactivity : The formyl group enables post-coupling functionalization, a feature absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula MW CAS Price (1g) Key NMR Signals (¹H) Key Applications
2,3-Dimethyl-2H-indazole-7-boronic ester C₁₅H₂₁BN₂O₂ 272.16 1315335-64-8 N/A δ 1.38 (s, 12H) Biaryl synthesis, drug discovery
1,3-Dimethyl-1H-indazole-6-boronic ester C₁₅H₂₁BN₂O₂ 272.16 1300582-61-9 N/A δ 1.37 (s, 12H) Similar to target compound
6-Methyl-1H-indazole-7-boronic ester C₁₄H₁₈BN₂O₂ 257.12 - $662 δ 1.38 (s, 12H) Drug discovery intermediates
Indole-7-boronic acid pinacol ester C₁₄H₁₈BNO₂ 243.12 642494-37-9 N/A δ 1.37 (s, 12H) Biaryl synthesis
2-Chloro-pyrrolopyrimidine boronic ester C₁₂H₁₅BClN₃O₂ 279.53 2408429-69-4 $1750 Aromatic δ 8.36 (s, 1H) Kinase inhibitor development

Key Findings and Implications

Structural Effects on Reactivity :

  • Substituent Position : 2,3-Dimethyl groups in the target compound may reduce steric hindrance compared to 1,3-dimethyl isomers, improving coupling yields .
  • Heterocycle Type : Indazole derivatives generally exhibit higher metabolic stability than indole analogs, making them preferable in drug development .

Synthetic Considerations :

  • Yields : Suzuki reactions for indazole boronic esters typically achieve 45–90% yields, depending on substituents and catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Cost : Fluorinated or complex heterocycles (e.g., pyrrolopyrimidines) are significantly more expensive due to synthetic complexity .

Applications in Drug Discovery :

  • The target compound’s indazole core is prevalent in kinase inhibitors and anticancer agents, whereas indole-based esters are common in serotonin receptor modulators .

Biological Activity

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic esters, which are known for their utility in organic synthesis and their interactions with biological systems. The indazole core structure is recognized as a pharmacophore, suggesting that derivatives of this compound may exhibit various biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}BNO3_{3}, with a molecular weight of approximately 272.15 g/mol. The structure features a bicyclic indazole framework with methyl substituents at the 2 and 3 positions and a boronate group at the 7 position. This configuration is crucial for its reactivity in chemical reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Enzyme Inhibition

Research indicates that boronic esters like this compound can act as enzyme inhibitors. They are particularly noted for their ability to form reversible covalent bonds with serine residues in proteasomes, which has implications for cancer therapy . This mechanism allows for the modulation of proteasomal activity, potentially leading to the inhibition of tumor growth.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of indazole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various pathogens, including Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) for related compounds have been reported, indicating their effectiveness against these fungal strains . The following table summarizes some antimicrobial activities observed in related indazole derivatives:

Compound NameMIC against C. albicans (mM)MIC against C. glabrata (mM)
Compound A3.80715.227
Compound B1.05.0
Compound C0.510.0

This data suggests that structural modifications can significantly influence the biological activity of indazole derivatives.

Antiprotozoal Activity

In addition to antifungal properties, some studies have reported that indazole derivatives exhibit antiprotozoal activity. For example, certain compounds were found to be more potent than metronidazole against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. This highlights the potential of indazole derivatives in treating parasitic infections .

Case Studies

A notable study synthesized various indazole derivatives and evaluated their biological activities. The results indicated that some compounds had significant inhibitory effects on both fungal and protozoan organisms, establishing a correlation between structural features and biological efficacy .

Another investigation focused on the synthesis of 2H-indazole derivatives through Suzuki-Miyaura reactions, demonstrating that modifications at specific positions could enhance biological activity while maintaining favorable pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester?

A key method involves decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide (NHPI) esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation to form boronic esters without metal catalysts. This radical-mediated process enables broad functional group tolerance and is applicable to primary, secondary, and tertiary alkyl acids . For aromatic systems like indazole derivatives, Suzuki-Miyaura cross-coupling using halogenated precursors and boronic ester intermediates may also be employed, leveraging palladium catalysis .

Q. How does solvent choice influence the solubility and reactivity of this compound in cross-coupling reactions?

Pinacol boronic esters generally exhibit high solubility in polar aprotic solvents (e.g., THF, DMF) and moderate solubility in ethers. Solubility trends correlate with solvent polarity and hydrogen-bonding capacity. For instance, acetone enhances solubility due to miscibility with water, while cyclohexane shows poor solubility . Optimal reactivity in Suzuki-Miyaura couplings is achieved in mixed solvents (e.g., THF/H₂O), balancing boronic ester stability and catalyst activity .

Q. What are the key considerations for handling this boronic ester in palladium-catalyzed reactions?

  • Protection from moisture : Hydrolysis of the boronic ester to boronic acid can occur in aqueous conditions, requiring inert atmospheres or controlled pH.
  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used for aryl couplings, with ligand choice impacting reaction efficiency .
  • Stoichiometry : Excess boronic ester (1.2–1.5 equiv) ensures complete conversion of electrophilic partners (e.g., halides or triflates) .

Advanced Questions

Q. How can researchers optimize reaction conditions to achieve high diastereo- or enantioselectivity in allylboration reactions?

Enantioselective allylboration of aldehydes using α-substituted allylboronic esters requires:

  • Chiral catalysts : N-Heterocyclic carbene (NHC)-Cu complexes promote Sₙ2' selectivity, achieving >98% enantiomeric ratios (e.g., 99:1 er) .
  • Pre-activation : Treating pinacol esters with nBuLi and TFAA generates borinic ester intermediates, reversing inherent Z-selectivity to high E-selectivity .
  • Substrate design : β-Methallyl pinacol esters exhibit unique selectivity profiles under modified conditions .

Q. What mechanistic insights explain the chemoselective formation of boronic esters under specific catalytic conditions?

Controlled speciation of boronic acids in solution enables chemoselective transformations. For example, in palladium-catalyzed cross-couplings, in situ generation of reactive borinic esters (via ligand exchange) avoids competing pathways, allowing iterative C–C bond formation. Radical-mediated mechanisms (e.g., photoinduced decarboxylative borylation) involve chain propagation initiated by visible light, bypassing traditional oxidative addition steps .

Q. How do competing reaction pathways influence the stability of this boronic ester in aqueous or oxidative environments?

  • Oxidative degradation : Reaction with H₂O₂ cleaves the boronic ester to phenol derivatives, detectable via UV-vis spectroscopy (e.g., λₘₐₓ shift from 290 nm to 405 nm) .
  • Hydrolysis : Acidic or basic conditions accelerate ester hydrolysis to boronic acids, necessitating pH-neutral buffers for biological studies .
  • Radical scavengers : Additives like TEMPO suppress unwanted radical side reactions in photomediated syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester
Reactant of Route 2
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2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester

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